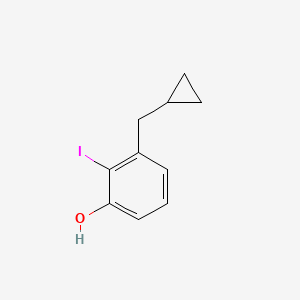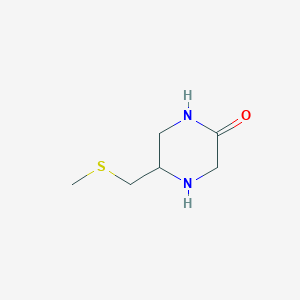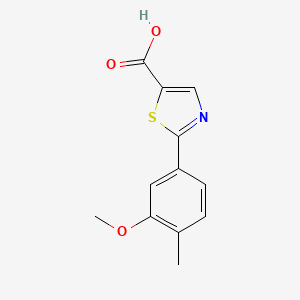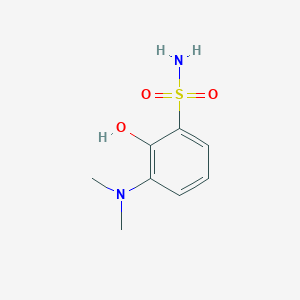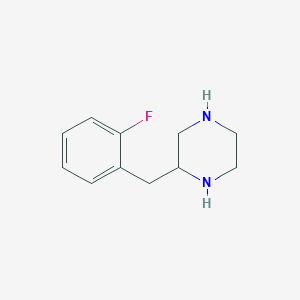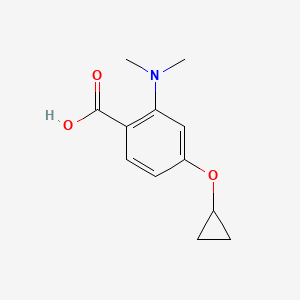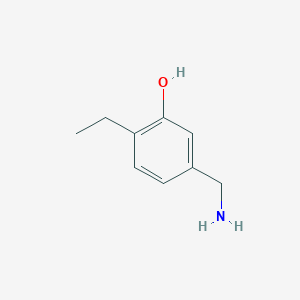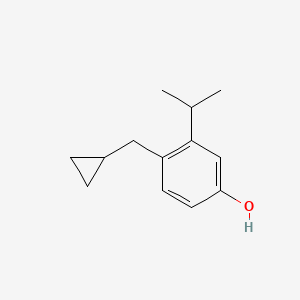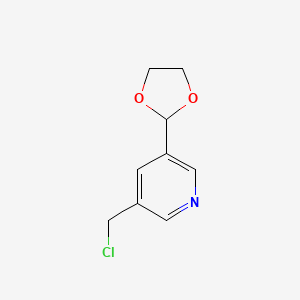![molecular formula C10H10NNaO2 B14847020 Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethylene group attached to the amino group of the propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate typically involves the reaction of (2R)-2-aminopropanoic acid with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted to the final product by the addition of sodium ions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethylene group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylene group can form non-covalent interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Comparaison Avec Des Composés Similaires
Sodium (2R)-2-aminopropanoate: Lacks the phenylmethylene group, resulting in different chemical properties and biological activities.
Sodium (2R)-2-([(1E)-phenylmethylene]amino)propanoate: Similar structure but with a different configuration of the phenylmethylene group, leading to variations in reactivity and function.
Uniqueness: Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate is unique due to the presence of the (1Z)-phenylmethylene group, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H10NNaO2 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
sodium;2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
UEYDEAGOZCQQKT-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)
